1H-Benzimidazole-5-carbaldehyde
Overview
Description
1H-Benzimidazole-5-carbaldehyde is an organic compound with the molecular formula C8H6N2O. It is a derivative of benzimidazole, featuring an aldehyde functional group at the 5-position of the benzimidazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1H-Benzimidazole-5-carbaldehyde is a type of organic compound that belongs to the class of benzimidazoles . Benzimidazoles and their derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets by binding to them, leading to various biochemical changes
Biochemical Pathways
Benzimidazoles and their derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (14615) and solubility, could potentially influence its bioavailability .
Result of Action
Benzimidazoles and their derivatives are known to exhibit various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with formic acid under acidic conditions to form benzimidazole, which is then oxidized to yield this compound . Another method involves the cyclization of 2-aminobenzyl alcohol with formamide, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form benzimidazole-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzimidazole-5-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: Benzimidazole-5-carboxylic acid.
Reduction: Benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Benzimidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1H-Benzimidazole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-Benzyl-1H-imidazole-5-carboxaldehyde: Features a benzyl group at the nitrogen atom and a carboxaldehyde group at the 5-position.
1H-Benzimidazole-5-carboxylic acid: An oxidized form of this compound with a carboxylic acid group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
3H-benzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHVVTYAHQOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434048 | |
Record name | 1H-Benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58442-17-4 | |
Record name | 1H-Benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58442-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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